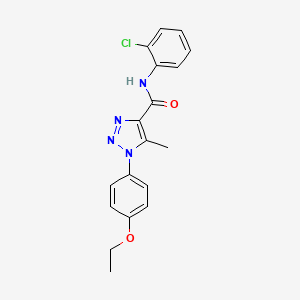
1-(4-Nitrophenyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)piperazine is an organic compound with the empirical formula C10H13N3O2 . It is a useful synthetic intermediate in the synthesis of Itraconazole, an orally active antimycotic structurally related to Ketoconazole .
Synthesis Analysis
1-(4-Nitrophenyl)piperazine can be synthesized through various methods. One of the recent methods includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the use of 1-(4-Nitrophenyl)piperazine (4-NPP) as a new derivatization reagent .Molecular Structure Analysis
The molecular weight of 1-(4-Nitrophenyl)piperazine is 207.23 g/mol . The SMILES string representation of the molecule is [O-]N+c1ccc(cc1)N2CCNCC2 .Physical And Chemical Properties Analysis
1-(4-Nitrophenyl)piperazine has a melting point of 131-133 °C . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Tyrosinase Inhibitors
A novel series of 4-nitrophenylpiperazine derivatives was designed and synthesized as potential tyrosinase inhibitors . Tyrosinase is a key enzyme in the synthesis of melanin, a pigment that determines the color of mammalian skin, eyes, and hair . The derivatives were evaluated for their inhibitory activity against tyrosinase, and one compound showed a significant inhibitory effect . This study paves the way for the development of more effective tyrosinase inhibitors for potential applications in various fields .
Intermediate in Anticancer Drug Synthesis
4-(4-Nitrophenyl)piperazin-1-ium chloride monohydrate has been used as an intermediate in the synthesis of anticancer drugs . This compound plays a crucial role in the development of new therapeutic agents for cancer treatment .
Transcriptase Inhibitors
This compound is also used in the synthesis of transcriptase inhibitors . Transcriptase is an enzyme that catalyzes the formation of RNA from DNA, and its inhibitors are used in the treatment of viral infections, including HIV .
Antifungal Reagents
1-(4-Nitrophenyl)piperazine hydrochloride is an important reagent for the synthesis of antifungal reagents . These reagents are used to treat fungal infections in humans and other organisms .
Potassium Channel Openers
This compound is a key reagent for potassium channel openers . Potassium channels play a crucial role in maintaining the electrical activity of cells, and their openers are used in the treatment of various diseases, including hypertension and epilepsy .
Inclusion Interactions with 4-sulfonatocalix[n]arenes
The inclusion interactions of 1-(4-nitrophenyl)piperazine with 4-sulfonatocalix[n]arenes were investigated . These interactions are important in the field of supramolecular chemistry, which studies the non-covalent interactions between molecules .
Mécanisme D'action
Target of Action
It is known that piperazine compounds, which 1-(4-nitrophenyl)piperazine hydrochloride is a derivative of, are gaba receptor agonists .
Mode of Action
1-(4-Nitrophenyl)piperazine hydrochloride, similar to other piperazine compounds, binds directly and selectively to muscle membrane GABA receptors. This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Given its mode of action, it can be inferred that it causes flaccid paralysis in worms, allowing the host body to easily remove or expel the invading organism .
Action Environment
It is known that the compound is a white solid powder that is soluble in water, ethanol, and chloroform . This suggests that its solubility and stability may be influenced by factors such as temperature, pH, and the presence of other solvents.
Safety and Hazards
1-(4-Nitrophenyl)piperazine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Propriétés
IUPAC Name |
1-(4-nitrophenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-13(15)10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h1-4,11H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQYCCQVGRORKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2638089.png)



![1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2638096.png)



![1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2638106.png)
![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2638107.png)


